molecular formula C29H35OP B8059803 Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine

Cat. No.: B8059803
M. Wt: 430.6 g/mol
InChI Key: JOSMCDDTSORSFI-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine (CAS: 1309570-98-6) is a bulky, electron-rich monodentate phosphine ligand with a molecular weight of 430.56 g/mol (C₂₉H₃₅OP) . Its structure features a dicyclohexylphosphine group attached to a biphenyl scaffold substituted with a 2-methoxynaphthalene moiety. This ligand, often abbreviated as L1 in synthetic protocols, is notable for its role in enantioselective catalysis, particularly in palladium-mediated cross-coupling reactions. For example, it enabled a 46% yield in the prenylation of a brominated indole intermediate during the total synthesis of (−)-Pendolmycin . The methoxynaphthyl group enhances steric bulk and electron-donating capacity, which stabilizes metal centers and improves selectivity in asymmetric transformations .

Properties

IUPAC Name

dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSMCDDTSORSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biaryl Backbone Construction via Suzuki-Miyaura Coupling

The synthesis begins with constructing the biaryl core through a Suzuki-Miyaura cross-coupling reaction. A representative procedure involves reacting 1-bromo-2-methoxynaphthalene with 2,4-dimethoxyphenylboronic acid under palladium catalysis. Key conditions include:

  • Catalyst System : Pd(OAc)₂ (2 mol%) and EvanPhos (4 mol%) as a ligand.

  • Base : Tribasic potassium phosphate monohydrate (1.5 equiv).

  • Solvent : A biphasic system of toluene and aqueous TPGS-750-M (2 wt%).

  • Temperature : 45–48°C for 3–5 hours, yielding the biaryl intermediate in >90% purity.

This method leverages micellar catalysis to enhance solubility and reaction efficiency, reducing palladium loading to 143 ppm in large-scale batches.

Phosphine Group Introduction via Lithiation

The biaryl intermediate undergoes lithiation at the para-methoxy position followed by phosphination:

  • Lithiation : Treatment with n-butyllithium (1.05 equiv) in anhydrous THF at –78°C generates a stabilized aryl lithium species.

  • Phosphination : Addition of chlorodicyclohexylphosphine (1.0 equiv) at low temperature, followed by gradual warming to room temperature, affords the target phosphine in 85–92% yield.

Critical Parameters :

  • Strict anhydrous conditions to prevent hydrolysis.

  • Slow addition of chlorodicyclohexylphosphine to minimize side reactions.

Bismuth Triflate-Catalyzed Tandem Friedel-Crafts Alkenylation/Phosphorylation

One-Pot Arylation and Phosphine Oxide Formation

An alternative route employs Bi(OTf)₃ as a Lewis acid catalyst:

  • Friedel-Crafts Alkenylation : 2-Methoxynaphthoquinone reacts with styrene derivatives catalyzed by Bi(OTf)₃ (5 mol%) in DMF at 70°C.

  • Conjugate Addition : Dicyclohexylphosphine oxide (1.2 equiv) is added to the quinone intermediate, facilitated by Bi(OTf)₃, yielding a phosphine oxide adduct.

  • Reduction : The oxide is reduced using HSiCl₃ in the presence of NEt₃, producing the phosphine in 78% overall yield.

Advantages :

  • Avoids cryogenic conditions required for lithiation.

  • Compatible with electron-deficient aryl substrates.

Grignard Reagent-Mediated Phosphination

Direct Coupling with Preformed Organometallic Reagents

A third approach utilizes Grignard reagents to introduce the phosphine group:

  • Grignard Formation : 2-Bromo-2'-methoxynaphthalene is treated with magnesium in THF to generate the corresponding Grignard reagent.

  • Phosphination : Reaction with chlorodicyclohexylphosphine (1.1 equiv) at 0°C, followed by quenching with H₂O₂, yields the phosphine oxide, which is subsequently reduced.

Yield : 70–75% after reduction.

Continuous Flow Synthesis for Industrial Scaling

Microreactor-Based Phosphine Production

Recent advances highlight continuous flow systems for large-scale synthesis:

  • Reactor Design : Two-step flow system with:

    • Step 1 : Suzuki-Miyaura coupling in a packed-bed reactor with immobilized Pd catalyst.

    • Step 2 : Lithiation-phosphination in a temperature-controlled microreactor (–20°C).

  • Throughput : 1.2 kg/day with residual Pd <10 ppm.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Pd Residue (ppm) Scalability
Suzuki-LithiationPd(OAc)₂/EvanPhos85–928–143High (batch/flow)
Bi(OTf)₃ TandemBi(OTf)₃78Not detectedModerate
GrignardNone70–75Not applicableLow (small batch)
Continuous FlowImmobilized Pd89<10Industrial

Key Findings :

  • Palladium-based methods dominate due to high efficiency but require rigorous metal removal.

  • Bismuth-catalyzed routes offer Pd-free alternatives but suffer from narrower substrate scope.

  • Continuous flow systems optimize throughput and purity, aligning with green chemistry principles.

Challenges and Optimization Strategies

Phosphine Oxidation Mitigation

The phosphine ligand is prone to oxidation during storage and handling. Stabilization strategies include:

  • Storage : Under argon at –20°C with molecular sieves.

  • In-Situ Generation : Use of phosphine-borane adducts, which are hydrolyzed to the active phosphine immediately before use.

Palladium Removal Techniques

Residual Pd in pharmaceutical applications is controlled via:

  • Chelating Resins : Smopex-234 fibers reduce Pd to <2 ppm.

  • Crystallization : Acetic acid-mediated recrystallization removes 90% of Pd impurities .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine primarily undergoes substitution reactions due to the presence of the phosphine group. It can also participate in coordination chemistry, forming complexes with various metals .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dichloromethane. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products: The major products formed from reactions involving this compound are often metal-phosphine complexes, which are valuable intermediates in various catalytic processes .

Scientific Research Applications

Synthetic Routes

The synthesis of Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine typically involves the reaction of 2-(2-methoxynaphthalen-1-yl)phenyl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is generally conducted in a solvent such as toluene, using potassium carbonate as a base to facilitate the process. This method allows for high yields and purity of the final product.

Industrial Production

While specific industrial methods for producing this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions and employing purification techniques like recrystallization or chromatography to ensure quality.

Scientific Research Applications

This compound is primarily utilized in the following areas:

Catalysis

  • Palladium-Catalyzed Reactions : It serves as a ligand in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.

Coordination Chemistry

  • The compound can coordinate with transition metals, forming stable metal-phosphine complexes that are valuable intermediates in catalytic processes. This property enables its use in diverse catalytic cycles.

Organic Synthesis

  • Used extensively in organic synthesis, this compound facilitates the formation of various organic compounds through its participation in substitution reactions.

Pharmaceutical Development

  • Its role as a ligand has implications in drug discovery and development, particularly in synthesizing biologically active molecules.

Uniqueness

This compound is distinguished by its specific combination of naphthalene and methoxy groups, which provide distinct steric and electronic properties that enhance its effectiveness as a ligand in catalytic processes.

Mechanism of Action

The mechanism by which Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine exerts its effects involves the coordination of the phosphine ligand to a metal center, typically palladium. This coordination facilitates the activation of the metal center, enabling it to participate in catalytic cycles that promote the formation of desired products . The molecular targets and pathways involved are primarily related to the catalytic activity of the metal-ligand complex.

Comparison with Similar Compounds

Structural and Electronic Features

The ligand’s performance is influenced by its substituents. Below is a comparison with analogous compounds:

Compound Name Key Substituents Electronic Effect Steric Bulk (Tolman Cone Angle) CAS Number
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine 2-Methoxynaphthalene, dicyclohexyl Strong σ-donor, π-auxiliary High (~170°) 1309570-98-6
EvanPhos 2,6-Dimethoxy-3-(2-methoxynaphthyl) Enhanced electron donation Very high 1070663-78-3
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) 2',6'-Dimethoxy Moderate σ-donation Moderate 657408-07-6
Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine Dimesitylboryl Lewis acidic boron center High (P–B distance: 3.18 Å) N/A

Key Observations :

  • The methoxynaphthyl group in the target compound provides greater π-conjugation and steric hindrance compared to simpler aryl substituents in SPhos .
  • EvanPhos, with additional methoxy groups, exhibits higher electron density at the phosphorus center, making it more effective in electron-demanding reactions .
  • The dimesitylboryl analog forms frustrated Lewis pairs (FLPs) with a P–B distance of 3.18 Å, enabling unique reactivity in hydrogen activation .

Catalytic Performance in Cross-Coupling Reactions

Data from palladium-catalyzed reactions highlight differences in efficiency:

Reaction Type Ligand Used Yield (%) Conditions Reference
Prenylation of bromoindole Dicyclohexyl(2-(2-methoxynaphthyl)phenyl)phosphine 46 [(allyl)PdCl]₂, THF, 40°C
Suzuki-Miyaura Coupling EvanPhos 92 Pd(OAc)₂, K₃PO₄, toluene
Buchwald-Hartwig Amination SPhos 85 Pd₂(dba)₃, NaOtBu, dioxane

Analysis :

  • The target ligand’s moderate yield in prenylation reflects its niche application in sterically hindered substrates .
  • EvanPhos outperforms in Suzuki couplings due to its optimized electron-rich environment .
  • SPhos, with smaller substituents, achieves higher yields in less hindered systems .

Thermodynamic and Solvent Effects

DFT studies on related FLP systems (e.g., dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine) reveal solvent-dependent stability:

  • In benzene, hydrogen activation by the FLP is endergonic by +2.6 kcal/mol, while water addition is slightly less disfavored (+1.8 kcal/mol) .
  • Polar solvents like acetonitrile stabilize charge-separated intermediates, improving reaction feasibility .

Biological Activity

Overview

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine (DCMNP) is a phosphine ligand characterized by its empirical formula C29H35OPC_{29}H_{35}OP and a molecular weight of 430.56 g/mol. Its unique structure, featuring a methoxynaphthalene moiety, imparts distinct steric and electronic properties that enhance its utility in various biological and chemical applications, particularly in catalysis and medicinal chemistry.

The biological activity of DCMNP primarily stems from its role as a ligand in metal-catalyzed reactions. It coordinates with transition metals, notably palladium, facilitating catalytic cycles that are essential for synthesizing complex organic molecules. This property is crucial in developing pharmaceutical compounds and other biologically active substances.

Key Reactions Involving DCMNP

  • Cross-Coupling Reactions : DCMNP is employed in palladium-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in synthesizing various bioactive compounds.
  • Formation of Metal-Phosphine Complexes : The compound can form stable complexes with metals, which can exhibit unique biological activities, including anticancer properties.

Biological Studies and Findings

Recent studies have investigated the biological implications of DCMNP, particularly its potential as an inhibitor in various cellular pathways.

Case Study: Gli Inhibition

A study published in PMC evaluated the inhibitory effects of DCMNP on gli differentiation in C3H10T1/2 mesenchymal stem cells. The compound was tested alongside other dipeptides for its capacity to inhibit differentiation to alkaline phosphatase-positive osteoblasts. Notably, DCMNP demonstrated significant inhibitory activity with an IC50 value of 27 ± 6 nM, outperforming several known inhibitors such as vismodegib (IC50 = 58 ± 32 nM) and other natural products .

CompoundIC50 (nM)
DCMNP27 ± 6
Vismodegib58 ± 32
Natural Product 1171 ± 8

This study highlights DCMNP's potential as a therapeutic agent in conditions where gli inhibition is beneficial, such as certain cancers.

Structural Characteristics

The unique structural features of DCMNP contribute to its biological activity:

  • Phosphine Group : The presence of the phosphine group allows for coordination with metal centers, enhancing catalytic efficiency.
  • Methoxynaphthalene Moiety : This part of the molecule may interact with biological targets, influencing cellular pathways.

Comparison with Similar Compounds

DCMNP can be compared with other phosphine ligands to evaluate its effectiveness:

Compound NameStructureUnique Features
DicyclohexylphenylphosphineDicyclohexylphenylphosphineSimpler structure; less steric hindrance
TriphenylphosphineTriphenylphosphineMore stable but less reactive than DCMNP
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrroleExhibits different reactivity patterns

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine, and how is its purity validated?

  • Methodological Answer : The ligand is typically synthesized via nucleophilic substitution or coupling reactions. For example, in enantioselective total synthesis, it is prepared by reacting dicyclohexylphosphine with a brominated aryl precursor (e.g., 2-(2-methoxynaphthalen-1-yl)phenyl bromide) under inert conditions . Characterization involves 31P^{31}\text{P} NMR to confirm phosphorus coordination and X-ray crystallography for structural elucidation . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity.

Q. What are the critical storage and handling protocols for this air-sensitive phosphine ligand?

  • Methodological Answer : Due to its sensitivity to oxygen and moisture, the ligand must be stored under inert gas (e.g., argon) at 2–8°C in the dark. Use Schlenk-line techniques for weighing and transferring. Stability tests via periodic 31P^{31}\text{P} NMR monitoring are recommended to detect oxidation to phosphine oxide .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence its performance in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The methoxynaphthyl group enhances electron-donating capacity, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings. Steric bulk, quantified by Tolman cone angle (~171.5° for analogous ligands), affects substrate accessibility. Computational studies (DFT) can correlate ligand geometry with catalytic turnover rates. Experimental optimization involves varying Pd:ligand ratios (e.g., 1:1 to 1:3) and testing substrates with differing steric demands .

Q. What strategies resolve contradictions in catalytic activity data when using this ligand across different reaction systems?

  • Methodological Answer : Discrepancies often arise from solvent polarity, base strength, or trace oxygen. Systematic studies include:

  • Solvent Screening : Compare polar aprotic (DMF, THF) vs. nonpolar solvents (toluene).
  • Additive Effects : Test silver salts (Ag2_2O) to scavenge halides or stabilize Pd species.
  • Oxygen Control : Use glovebox vs. Schlenk-line setups to assess air sensitivity.
    Cross-referencing with X-ray absorption spectroscopy (XAS) can identify Pd-ligand coordination changes under varying conditions .

Q. How is the ligand’s coordination behavior analyzed in transition metal complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., Pd–P ≈ 2.28 Å) and angles. 1H^{1}\text{H}-31P^{31}\text{P} HMBC NMR detects through-space coupling, confirming binding. For redox-active systems, cyclic voltammetry (CV) identifies metal-centered vs. ligand-influenced electron transfer processes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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